molecular formula C19H22N4O2S2 B2654776 8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one CAS No. 1376042-72-6

8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B2654776
CAS No.: 1376042-72-6
M. Wt: 402.53
InChI Key: GKSLRVWQHRCCFS-UHFFFAOYSA-N
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Description

8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a pyrimidine ring with a thiophene moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boron reagents with halogenated organic compounds in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one is unique due to its spirocyclic structure and the presence of both pyrimidine and thiophene rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-(4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S2/c1-12-15(17(26-2)22-16(21-12)13-4-3-9-27-13)18(25)23-7-5-19(6-8-23)10-14(24)20-11-19/h3-4,9H,5-8,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSLRVWQHRCCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)N3CCC4(CC3)CC(=O)NC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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